

Application Notes and Protocols for Measuring TPC2 Inhibition by SG-094

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: SG-094
Cat. No.: B10827841

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the inhibitory effects of **SG-094** on the Two-Pore Channel 2 (TPC2). The protocols outlined below cover key functional assays, including electrophysiology, calcium imaging, and lysosomal pH measurement, to characterize the potency and mechanism of TPC2 inhibition.

Introduction to TPC2 and SG-094

Two-Pore Channel 2 (TPC2) is a voltage-gated and ligand-gated cation-selective ion channel primarily located in the membranes of endosomes and lysosomes.[1] These channels are crucial for the regulation of endolysosomal trafficking pathways, and their dysregulation has been implicated in various diseases.[1] TPC2 is activated by nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), leading to the release of Ca²⁺ and Na⁺ from acidic organelles.[2][3][4] This ion flux plays a role in numerous cellular processes, including muscle contraction, hormone secretion, and fertilization.[1]

SG-094 is a potent inhibitor of TPC2 and a synthetic analog of the natural alkaloid tetrandrine, exhibiting increased potency and reduced toxicity.[5][6] It has been shown to have antiproliferative effects and to inhibit tumor growth in animal models, making it a compound of

interest for cancer research.[1][7] **SG-094** exerts its inhibitory effect by binding to the voltage-sensing domain II of TPC2, which stabilizes the channel in an inactive state and prevents pore opening.[5][8]

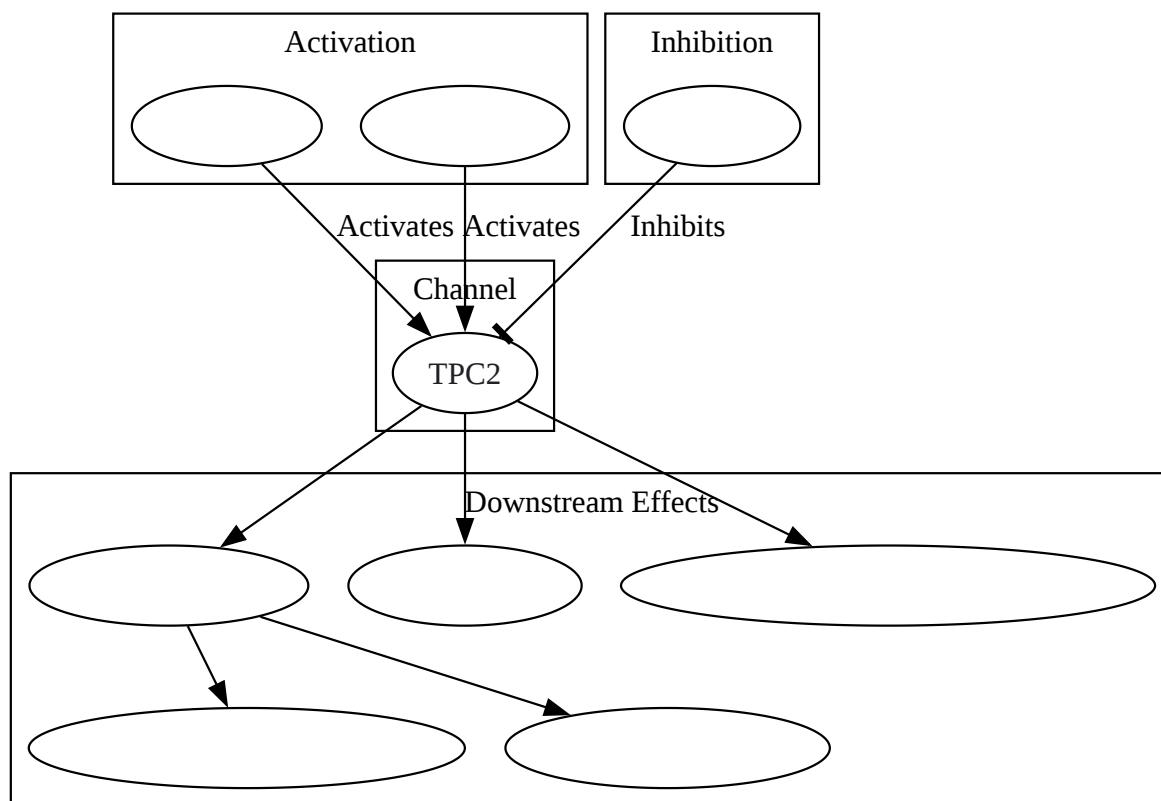
Quantitative Data Summary

The following table summarizes the quantitative data available for the inhibition of TPC2 and its downstream effects by **SG-094**.

Parameter	Cell Line/System	Value	Reference
IC ₅₀ (Antiproliferative Effect)	RIL175 cells	3.7 μM (72 hours)	[1]
TPC2 Current Inhibition	HEK293 cells expressing TPC2-EGFP	70% inhibition of current density	[7]
Inhibition of PI(3,5)P ₂ -elicited TPC2 currents	Isolated endolysosomes from HEK293 cells expressing TPC2-EGFP	Effective blockade at 10 μM	[1]

Signaling Pathways and Experimental Workflow

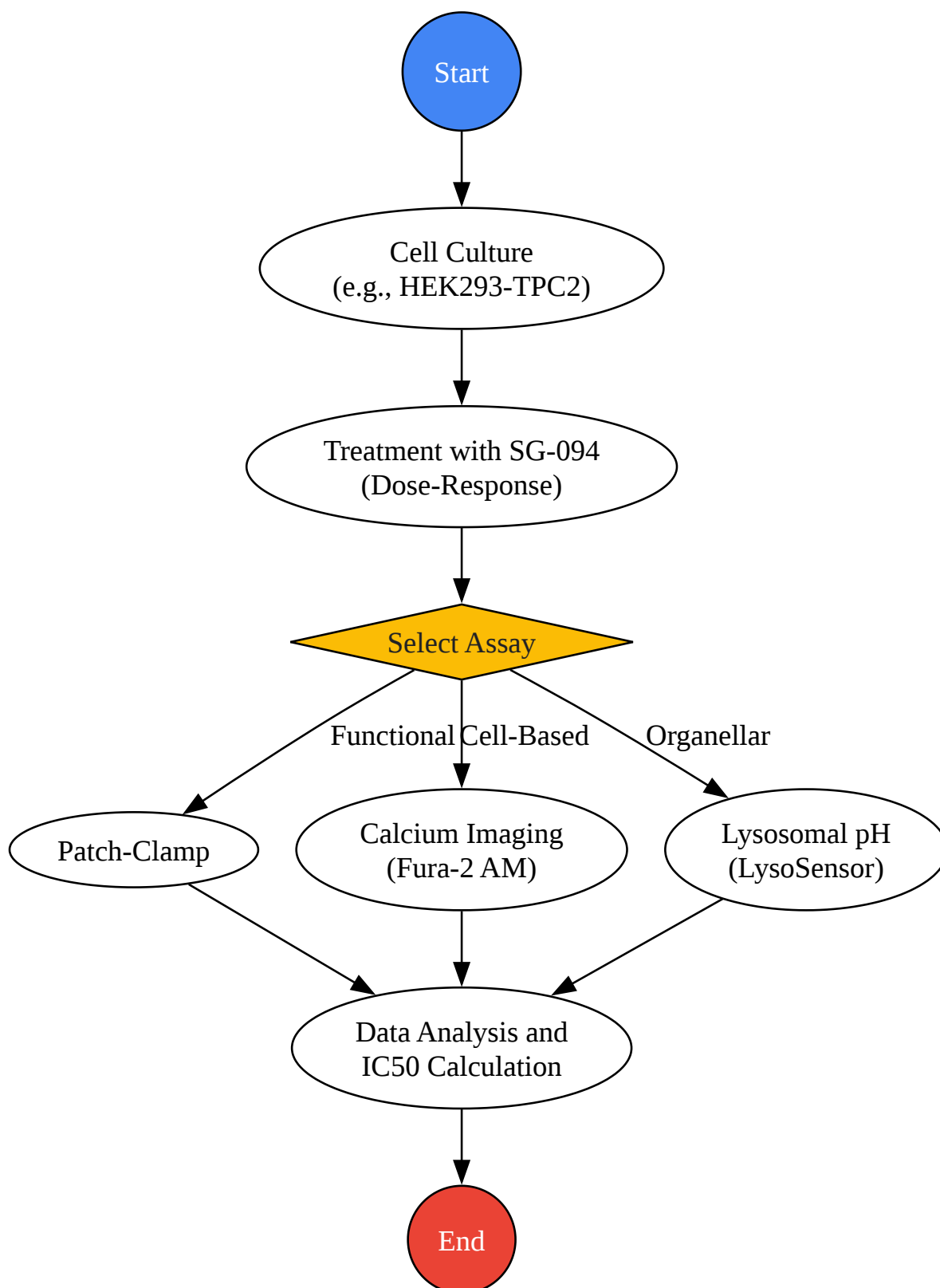
TPC2 Signaling Pathway



[Click to download full resolution via product page](#)

Caption: TPC2 activation by NAADP and PI(3,5)P₂ and its inhibition by **SG-094**.

Experimental Workflow for TPC2 Inhibition Assay



[Click to download full resolution via product page](#)

Caption: Workflow for assessing TPC2 inhibition by **SG-094**.

Experimental Protocols

Whole-Endolysosomal Patch-Clamp Electrophysiology

This protocol is for the direct measurement of ion channel activity on enlarged endolysosomes.
[\[9\]](#)

Materials:

- HEK293 cells stably expressing TPC2.
- Vacuolin-1 for endolysosome enlargement.
- Patch-clamp rig with amplifier and data acquisition system.
- Borosilicate glass capillaries.
- Bath solution (in mM): 140 K-methanesulfonate (MSA), 5 KOH, 4 NaCl, 0.39 CaCl₂, 1 EGTA, 10 HEPES. Adjusted to pH 7.2 with KOH.[\[9\]](#)
- Pipette solution (in mM): 140 Na-MSA, 5 K-MSA, 2 Ca-MSA, 1 CaCl₂, 10 HEPES, 10 MES. Adjusted to pH 4.6 with MSA.[\[9\]](#)
- PI(3,5)P₂ (water-soluble form).
- **SG-094** stock solution (in DMSO).

Procedure:

- Cell Preparation:
 - Culture HEK293-TPC2 cells on glass coverslips.
 - To enlarge endolysosomes, treat cells with 1 μM vacuolin-1 for 1-4 hours.
- Isolation of Enlarged Endolysosomes:
 - Mechanically lift cells from the coverslip in the bath solution.

- The enlarged endolysosomes will be released from the ruptured cells.
- Patch-Clamp Recording:
 - Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.
 - Under microscopic guidance, approach an isolated endolysosome with the patch pipette.
 - Apply gentle suction to form a giga-ohm seal (GΩ seal) between the pipette tip and the endolysosomal membrane.
 - Establish the whole-endolysosome configuration by applying a brief pulse of suction to rupture the membrane patch.
- Data Acquisition:
 - Record baseline TPC2 currents using a voltage ramp protocol (e.g., -100 mV to +100 mV).
 - Activate TPC2 channels by adding a water-soluble form of PI(3,5)P₂ to the bath solution.
 - To test for inhibition, perfuse the bath with a solution containing **SG-094** at various concentrations.
 - Record TPC2 currents in the presence of **SG-094**.
- Data Analysis:
 - Measure the current amplitude at a specific voltage (e.g., -100 mV).
 - Calculate the percentage of inhibition for each concentration of **SG-094**.
 - Plot a dose-response curve and determine the IC₅₀ value.

Calcium Imaging with Fura-2 AM

This protocol describes the measurement of intracellular calcium changes in response to TPC2 activation and inhibition.

Materials:

- Cells expressing TPC2.
- Fura-2 AM (acetoxymethyl ester).
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
- Fluorescence microscope with dual-excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.
- TPC2 agonist (e.g., NAADP-AM or TPC2-A1-N).
- **SG-094** stock solution.

Procedure:

- Cell Plating:
 - Plate cells on glass-bottom dishes suitable for microscopy.
- Fura-2 AM Loading:
 - Prepare a Fura-2 AM loading solution (e.g., 2-5 μ M Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
 - Remove the culture medium from the cells and wash once with HBSS.
 - Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
 - Wash the cells 2-3 times with HBSS to remove extracellular dye.[\[10\]](#)
 - Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye.[\[11\]](#)
- Calcium Imaging:

- Mount the dish on the microscope stage.
- Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.
- Stimulate the cells with a TPC2 agonist to induce calcium release.
- After the calcium signal has peaked and returned to near baseline, add **SG-094** at the desired concentration and incubate for a specified period.
- Re-stimulate the cells with the TPC2 agonist in the presence of **SG-094**.
- Data Analysis:
 - Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.
 - The change in this ratio is proportional to the change in intracellular calcium concentration.
 - Quantify the peak response to the agonist before and after the addition of **SG-094** to determine the extent of inhibition.

Lysosomal pH Measurement

This protocol is for measuring changes in lysosomal pH, which can be affected by TPC2 activity.[\[12\]](#)

Materials:

- Cells expressing TPC2.
- LysoSensor Green DND-189 or ratiometric LysoSensor Yellow/Blue DND-160.
- Live-cell imaging setup or flow cytometer.
- Calibration buffers of known pH.
- Nigericin and Monensin (for calibration).

Procedure (using LysoSensor Green DND-189):

- Dye Loading:
 - Incubate cells with 1 μ M LysoSensor Green DND-189 in pre-warmed culture medium for 20-30 minutes at 37°C.[12]
 - Wash the cells twice with PBS.[12]
- **SG-094** Treatment:
 - Treat the cells with various concentrations of **SG-094** for the desired time.
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a fluorescence microscope, plate reader (Ex/Em = 485/530 nm), or flow cytometer (FL1 channel).[12]
 - A decrease in fluorescence intensity indicates an increase in lysosomal pH (alkalinization).
- Data Analysis:
 - Compare the fluorescence intensity of **SG-094** treated cells to control (untreated) cells.

Procedure (using ratiometric LysoSensor Yellow/Blue DND-160):

- Dye Loading:
 - Label cells with 2 μ M LysoSensor Yellow/Blue DND-160 for 30 minutes at 37°C.[12]
- Calibration Curve:
 - Prepare a series of calibration buffers with pH values ranging from 3.5 to 6.0.[12]
 - Treat a set of labeled cells with 10 μ M monensin and 10 μ M nigericin in each calibration buffer for 10 minutes to equilibrate the lysosomal pH with the external buffer pH.[12]
 - Measure the fluorescence emission at two wavelengths (e.g., ~450 nm and ~510 nm) with excitation at ~360 nm.

- Generate a standard curve by plotting the ratio of the two emission intensities against the pH.
- Measurement in Experimental Cells:
 - Treat labeled cells with **SG-094**.
 - Measure the dual-emission fluorescence intensities.
 - Calculate the fluorescence ratio and determine the lysosomal pH using the calibration curve.

Cell Proliferation Assay

This is a general protocol to assess the antiproliferative effects of **SG-094**.

Materials:

- Cancer cell line of interest (e.g., RIL175).
- Complete culture medium.
- 96-well plates.
- **SG-094** stock solution.
- Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo).
- Plate reader.

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
 - Allow cells to attach overnight.

- Compound Treatment:
 - Prepare serial dilutions of **SG-094** in culture medium.
 - Replace the medium in the wells with the medium containing different concentrations of **SG-094**. Include a vehicle control (e.g., DMSO).
- Incubation:
 - Incubate the plate for a specified period (e.g., 72 hours).
- Viability Measurement:
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time.
 - Measure the absorbance or fluorescence using a plate reader.
- Data Analysis:
 - Normalize the readings to the vehicle control.
 - Plot the percentage of cell viability against the log of the **SG-094** concentration.
 - Use a non-linear regression to fit the data to a dose-response curve and calculate the IC₅₀ value.

Western Blotting for VEGF Signaling Pathway

This protocol is to analyze the effect of **SG-094** on the phosphorylation of proteins in the VEGF signaling pathway.[\[1\]](#)

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell type.
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

- BCA protein assay kit.
- SDS-PAGE gels and running buffer.
- Transfer buffer and nitrocellulose or PVDF membranes.
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Primary antibodies against p-eNOS, p-JNK, p-MAPK, p-AKT, and their total protein counterparts.
- HRP-conjugated secondary antibody.
- Enhanced chemiluminescence (ECL) substrate.
- Imaging system for chemiluminescence detection.

Procedure:

- Cell Treatment:
 - Culture HUVECs to near confluency.
 - Pre-treat cells with **SG-094** (e.g., 10 μ M) for 1 hour.^[1]
 - Stimulate the cells with VEGF for a short period (e.g., 5-15 minutes).
- Protein Extraction:
 - Wash cells with ice-cold PBS.
 - Lyse the cells on ice with lysis buffer.
 - Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.

- SDS-PAGE and Transfer:
 - Load equal amounts of protein per lane on an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection:
 - Apply the ECL substrate to the membrane.
 - Capture the chemiluminescent signal using an imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the intensity of the phosphorylated protein to the total protein for each sample.
 - Compare the levels of phosphorylation in **SG-094** treated cells to the control cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [3. Convergent regulation of the lysosomal two-pore channel-2 by Mg²⁺, NAADP, PI\(3,5\)P₂ and multiple protein kinases - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. PI\(3,5\)P₂ and NAADP: Team players or lone warriors? - New insights into TPC activation modes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Structural basis for inhibition of the lysosomal two-pore channel TPC2 by a small molecule antagonist - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. Structural basis for inhibition of the lysosomal two-pore channel TPC2 by a small molecule antagonist - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. Novel chemical tools to target two-pore channel 2, P-glycoprotein and histone deacetylase 6 in cancer \[edoc.ub.uni-muenchen.de\]](#)
- [8. Descending to inhibit: Antagonist-induced downward shift of VSD II in TPC2 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. Patch-Clamp Techniques for Single Endolysosomal Vesicle Analysis \[jove.com\]](https://www.jove.com)
- [10. Fura-2 AM calcium imaging protocol | Abcam \[abcam.com\]](https://www.abcam.com)
- [11. moodle2.units.it \[moodle2.units.it\]](https://moodle2.units.it)
- [12. Two Pore Channel 2 \(TPC2\) Inhibits Autophagosomal-Lysosomal Fusion by Alkalinizing Lysosomal pH - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring TPC2 Inhibition by SG-094]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10827841/docs#application-notes-and-protocols-for-measuring-tpc2-inhibition-by-sg-094\]](https://www.benchchem.com/product/b10827841/docs#application-notes-and-protocols-for-measuring-tpc2-inhibition-by-sg-094)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)